molecular formula C26H24N6O6S B2938400 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide CAS No. 902433-68-5

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide

Cat. No. B2938400
CAS RN: 902433-68-5
M. Wt: 548.57
InChI Key: RLCLQBKHSMPPFX-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[1,5-c]quinazoline, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Synthesis and Structural Studies

Research into similar compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, focuses on their synthesis and the determination of their molecular structures through various spectroscopic methods and X-ray diffraction. These studies are foundational for understanding the chemical and physical properties of these compounds, which is essential for any potential application in fields like pharmaceuticals or materials science (Sun et al., 2021).

Anticancer and Antioxidant Activities

Compounds within this chemical family have been evaluated for their potential anticancer and antioxidant activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear structural similarities to the compound you mentioned, have been synthesized and tested for these activities. Some of these compounds have shown promising results, suggesting they could serve as leads for the development of new therapeutic agents (Tumosienė et al., 2020).

Pharmacological Applications

The investigation into related triazoloquinazoline derivatives has shown that these compounds can exhibit significant biological activities, including acting as antihistaminic agents. This suggests potential for the development of new drugs based on these molecular frameworks (Alagarsamy et al., 2008).

Material Science Applications

Beyond biomedical applications, derivatives of triazoloquinazoline have been explored for their potential in material science, such as in the synthesis of polymers with specific optical or electronic properties. This indicates a broad interest in the chemical family for various technological applications, including optoelectronics (Ozdemir et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be tested for antiviral activity given the known properties of similar compounds .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to the class of 1,2,4-triazoloquinazolines , which are known to interact with a variety of targets, including enzymes and receptors.

Mode of Action

Compounds in the 1,2,4-triazoloquinazoline class are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the nitrophenyl and dimethoxy groups may enhance the compound’s binding affinity to its targets.

Biochemical Pathways

1,2,4-triazoloquinazolines are known to modulate various biochemical pathways depending on their targets

Result of Action

Based on the known activities of 1,2,4-triazoloquinazolines , this compound may exert anti-inflammatory, antioxidant, or other pharmacological effects

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O6S/c1-4-22(25(33)27-14-17-6-5-11-38-17)39-26-28-19-13-21(37-3)20(36-2)12-18(19)24-29-23(30-31(24)26)15-7-9-16(10-8-15)32(34)35/h5-13,22H,4,14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCLQBKHSMPPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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